molecular formula C17H28ClNO3 B2944171 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 1217706-59-6

1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride

Cat. No. B2944171
CAS RN: 1217706-59-6
M. Wt: 329.87
InChI Key: YLMNRISADUYIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride, also known as DMPP, is a chemical compound used in scientific research for its unique pharmacological properties. DMPP is a potent agonist of the nicotinic acetylcholine receptor, which plays a crucial role in the central and peripheral nervous system.

Mechanism of Action

1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride acts as an agonist of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely distributed in the nervous system. When 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride binds to these receptors, it causes them to open and allow the influx of cations such as sodium and calcium. This results in depolarization of the cell membrane and the generation of an action potential. The exact mechanism by which 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride activates nicotinic receptors is still not fully understood, but it is thought to involve a conformational change in the receptor protein.
Biochemical and Physiological Effects:
The activation of nicotinic receptors by 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride has a wide range of biochemical and physiological effects. In the brain, nicotinic receptors are involved in learning and memory, attention, and mood regulation. 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride has been shown to improve cognitive function in animal models and may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. In the peripheral nervous system, nicotinic receptors are involved in muscle contraction, pain perception, and autonomic function. 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride can be used to study these processes and may have potential applications in the development of new analgesics and muscle relaxants.

Advantages and Limitations for Lab Experiments

1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride has several advantages as a research tool. It is a highly potent and selective agonist of nicotinic receptors, which allows for precise control of receptor activation. It is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to the use of 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride. It has a short half-life and may rapidly desensitize nicotinic receptors, which can complicate experimental design. In addition, the effects of 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride may be influenced by factors such as receptor density and subtype, which can vary between different tissues and species.

Future Directions

There are several future directions for research involving 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride. One area of interest is the development of new therapeutics targeting nicotinic receptors. 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride may be a useful tool in the identification of novel drug targets and the screening of potential drug candidates. Another area of interest is the investigation of the role of nicotinic receptors in disease states such as addiction and neurodegenerative disorders. 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride can be used to study the effects of receptor activation on these processes and may provide new insights into their underlying mechanisms. Finally, there is potential for the development of new imaging techniques using 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride as a tracer for nicotinic receptors in vivo. This could have applications in the diagnosis and treatment of diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride can be synthesized through a multistep process starting from 2,6-dimethylmorpholine and 2,3-dimethylphenol. The first step involves the reaction of 2,6-dimethylmorpholine with epichlorohydrin to form 1-(2,6-dimethylmorpholino)propan-2-ol. This intermediate is then reacted with 2,3-dimethylphenol in the presence of a base to form 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride hydrochloride.

Scientific Research Applications

1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride is widely used in scientific research to study the function of nicotinic acetylcholine receptors. Nicotinic receptors are involved in a wide range of physiological and pathological processes, including learning and memory, motor control, pain perception, and addiction. 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride can be used to activate these receptors in a controlled manner, allowing researchers to investigate their role in these processes.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(2,3-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-12-6-5-7-17(15(12)4)20-11-16(19)10-18-8-13(2)21-14(3)9-18;/h5-7,13-14,16,19H,8-11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMNRISADUYIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride

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